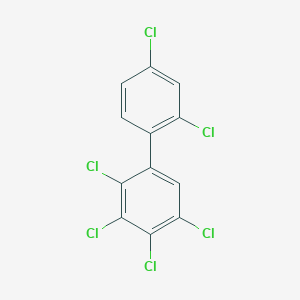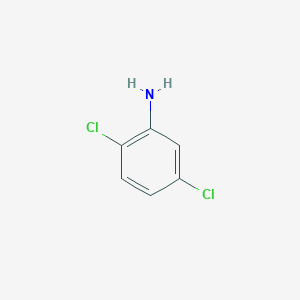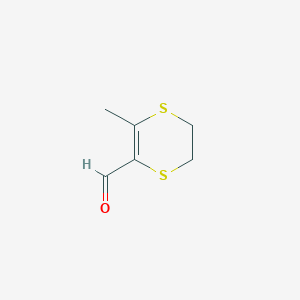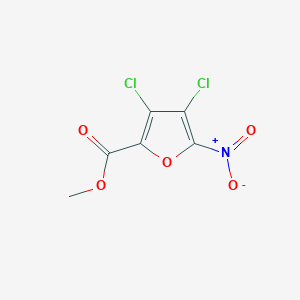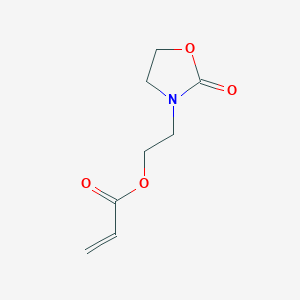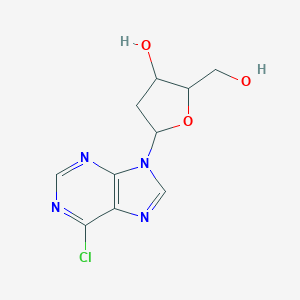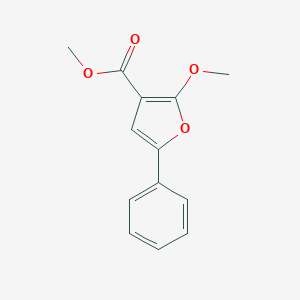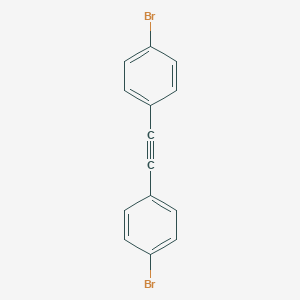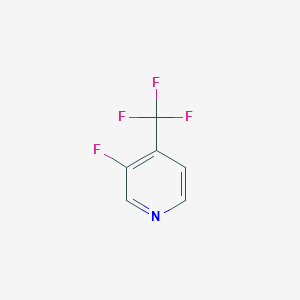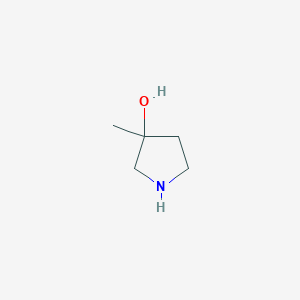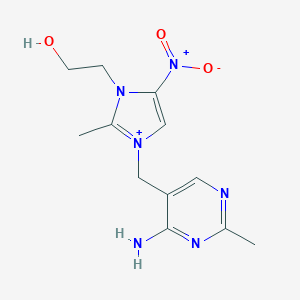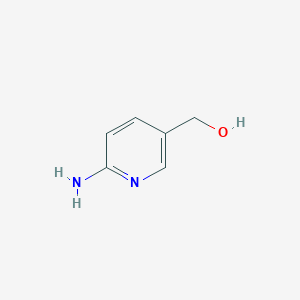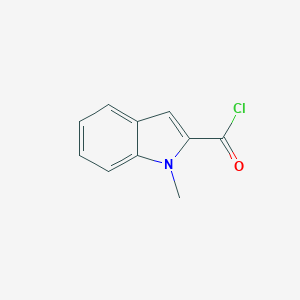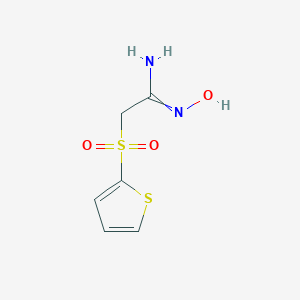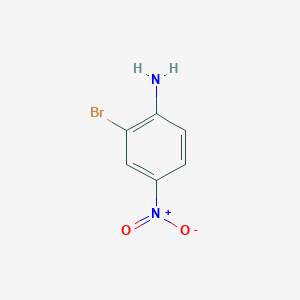
2-溴-4-硝基苯胺
概述
描述
Synthesis Analysis
The synthesis of related compounds often involves diazotization reactions followed by Sandmeyer reactions, which are efficient methods for introducing bromine and nitro groups onto an aromatic ring. For example, the synthesis of 4-Bromo-2-chlorotoluene, closely related to 2-Bromo-4-nitroaniline, demonstrates the applicability of these reactions in obtaining halogenated nitro compounds with significant yields (Xue Xu, 2006).
Molecular Structure Analysis
The crystal structure and molecular geometry of compounds similar to 2-Bromo-4-nitroaniline can be elucidated through X-ray diffraction and spectroscopic methods, revealing significant intermolecular interactions. For instance, the study of hydrogen bonding in isomorphous 2-methyl-4-nitroanilinium bromide provides insights into the stabilizing effects of such interactions on the molecular structure (A. Lemmerer & D. Billing, 2006).
Chemical Reactions and Properties
2-Bromo-4-nitroaniline participates in various chemical reactions due to its functional groups. Aromatic nucleophilic substitution is a common reaction, allowing for further derivatization of the molecule. Studies on related bromo-nitro compounds highlight their reactivity and potential for the synthesis of complex organic molecules (F. Guerrera et al., 1995).
Physical Properties Analysis
The physical properties of 2-Bromo-4-nitroaniline, such as melting point, solubility, and density, are influenced by its molecular structure. Phase equilibria and crystallization studies provide valuable information on its behavior in various solvents and conditions, aiding in the development of synthesis and purification processes (R. Reddi et al., 2012).
科学研究应用
Phase equilibria and crystallization studies have been conducted on urea–4-bromo-2-nitroaniline systems, focusing on miscibility gaps and the formation of eutectic and monotectic structures. These studies are essential for understanding the properties of organic compounds in various states (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).
4-Bromo-1,2-phenylenediamine, a compound related to 2-Bromo-4-nitroaniline, has been synthesized via methods like hydrogenation and alkaline hydrolysis. These synthetic routes are crucial for producing intermediates used in various industrial applications (Xue, 1999).
The compound 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol, synthesized from 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde, has shown potential as a urease inhibitor, which could be valuable in medicine and agriculture (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).
In the field of dye manufacturing, 2-Bromo-4-nitroaniline has been used as an intermediate for azo disperse dyes. An environmentally friendly process for its preparation from 4-nitroaniline has been developed, highlighting its industrial significance (Pappula & Adimurthy, 2016).
Studies on the dielectric relaxation and dipole moment of anilines, including 4-Bromoaniline, have provided insights into the electronic properties of these molecules, which are vital for understanding their behavior in different environments (Maridevarmath & Malimath, 2017).
Catalytic reduction research has focused on nitroanilines, including 2-nitroaniline, which is structurally related to 2-Bromo-4-nitroaniline. This research is important for environmental remediation and industrial processes (Naseem, Begum, & Farooqi, 2017).
安全和危害
2-Bromo-4-nitroaniline may cause skin irritation and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
属性
IUPAC Name |
2-bromo-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPPWNTVTNCHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065405 | |
| Record name | 2-Bromo-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-nitroaniline | |
CAS RN |
13296-94-1 | |
| Record name | 2-Bromo-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13296-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-bromo-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013296941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-nitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2-bromo-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromo-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

